molecular formula C8H3Cl2IO2 B13889092 4,6-Dichloro-5-iodoisobenzofuran-1(3H)-one

4,6-Dichloro-5-iodoisobenzofuran-1(3H)-one

Cat. No.: B13889092
M. Wt: 328.91 g/mol
InChI Key: CRQQAYFZRJGPKJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is a chemical compound belonging to the class of isobenzofuranones It is characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one typically involves the halogenation of isobenzofuranone derivatives. One common method includes the chlorination and iodination of 3H-isobenzofuran-1-one under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as chlorine gas and iodine, along with suitable catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The reaction conditions, including temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The process is monitored and controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce less halogenated compounds. Substitution reactions result in the formation of new functionalized derivatives.

Scientific Research Applications

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrachloro-3H-isobenzofuran-1-one
  • 5-Iodo-3H-isobenzofuran-1-one
  • 4,5-Dichloro-1H-imidazol-2-yl

Uniqueness

4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is unique due to the specific arrangement of chlorine and iodine atoms on the benzofuran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H3Cl2IO2

Molecular Weight

328.91 g/mol

IUPAC Name

4,6-dichloro-5-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H3Cl2IO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2

InChI Key

CRQQAYFZRJGPKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C(=O)O1)Cl)I)Cl

Origin of Product

United States

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